Thiazol-2-ylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Thiazol-2-ylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Thiazol-2-ylboronic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic and structural features make it a versatile reagent for the construction of complex molecular architectures, most notably through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the physical and chemical properties of Thiazol-2-ylboronic acid, offering a blend of theoretical understanding and practical insights for its effective application in research and development. The content herein is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge for the proficient handling, application, and exploitation of this valuable synthetic intermediate.
Part 1: Core Physicochemical Properties
A foundational understanding of the physicochemical properties of a reagent is paramount for its successful application. This section delineates the key physical and chemical characteristics of Thiazol-2-ylboronic acid, providing a comprehensive data summary and expert insights into its handling and storage.
Physical Data Summary
Thiazol-2-ylboronic acid is typically encountered as a solid in laboratory settings. Its fundamental physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 389630-95-9[1][2][3][4] |
| Molecular Formula | C₃H₄BNO₂S[1][3][5][6] |
| Molecular Weight | 128.95 g/mol [1][2][5][6] |
| Appearance | Solid |
| Melting Point | 138-140 °C (literature value for a related compound, 2-Thienylboronic acid) |
| Boiling Point | 335.347 °C at 760 mmHg (for the isomer Thiazol-4-ylboronic acid)[7] |
| Density | 1.437 g/cm³ (for the isomer Thiazol-4-ylboronic acid)[7] |
Expert Insight: It is important to note that some physical data, such as the boiling point and density, are reported for isomers of Thiazol-2-ylboronic acid and should be considered as estimates. The melting point of boronic acids can be influenced by the presence of anhydrides (boroxines), which are readily formed upon dehydration.
Solubility and Storage
The solubility profile of Thiazol-2-ylboronic acid dictates its utility in various reaction media. It is generally soluble in polar organic solvents such as methanol, ethanol, and DMF. Its solubility in water is limited.
For optimal stability, Thiazol-2-ylboronic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8][9] Recommended storage temperatures are typically between 2-8°C. It is crucial to protect the compound from moisture and air to prevent degradation.
Chemical Stability and Hazards
Thiazol-2-ylboronic acids, like other boronic acids, are susceptible to certain degradation pathways. They are known to be sensitive to strong oxidizing agents.[9] From a safety perspective, Thiazol-2-ylboronic acid is considered harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8]
Part 2: Reactivity and Synthetic Applications
The synthetic utility of Thiazol-2-ylboronic acid is primarily centered around its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[10] In this reaction, Thiazol-2-ylboronic acid serves as the organoboron nucleophile, which couples with an organic halide or triflate in the presence of a palladium catalyst and a base.[11]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Trustworthiness: The mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[10]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of Thiazol-2-ylboronic acid with an aryl bromide.
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Reagent Preparation: In a clean, dry reaction vessel, combine the aryl bromide (1.0 eq), Thiazol-2-ylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene/ethanol, dioxane/water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Self-Validating System: This protocol incorporates checkpoints for reaction monitoring, ensuring that the transformation proceeds as expected before moving to the purification stage. The identity and purity of the final product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).
Part 3: Role in Medicinal Chemistry and Drug Discovery
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Thiazol-2-ylboronic acid serves as a key precursor for the synthesis of these important molecules, enabling the exploration of structure-activity relationships (SAR).
Diagram: Workflow of Thiazol-2-ylboronic Acid in Drug Discovery
Caption: A schematic workflow illustrating the use of Thiazol-2-ylboronic acid in a drug discovery cascade.
Authoritative Grounding: The introduction of a boronic acid group into bioactive molecules has been shown to modify selectivity and improve physicochemical and pharmacokinetic properties.[12] The synthesis of various thiazole derivatives via Suzuki coupling allows for the systematic modification of molecular structure to enhance biological activity.[13]
Conclusion
Thiazol-2-ylboronic acid is a cornerstone reagent for the synthesis of 2-substituted thiazoles, a class of compounds with significant applications in medicinal chemistry and materials science. A comprehensive understanding of its physical properties, chemical reactivity, and handling requirements is essential for its effective and safe utilization. This guide has provided a detailed overview of these aspects, coupled with practical protocols and insights, to empower researchers in their synthetic endeavors.
References
-
Al-Masum, M. A., & El-Sayed, E. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189463. [Link][10]
-
Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. [Link][15]
-
Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2967. [Link][12]
-
ResearchGate. Applications of boronic acids in organic synthesis. [Link][16]
-
Nan, X., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(56), 33894-33909. [Link][13]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link][17]
-
ResearchGate. In Suzuki coupling can the boronic acid couple with each other?. [Link][18]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link][11]
Sources
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. THIAZOL-2-YLBORONIC ACID;389630-95-9 [abichem.com]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Thiazol-2-ylboronic acid | C3H4BNO2S | CID 21981052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiazol-4-ylboronic acid, CAS No. 1016642-07-1 - iChemical [ichemical.com]
- 8. chemscene.com [chemscene.com]
- 9. aksci.com [aksci.com]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic acid - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
